molecular formula C24H18ClN3O2S B11487263 2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(dibenzo[b,d]furan-2-yl)ethanone

2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(dibenzo[b,d]furan-2-yl)ethanone

Cat. No.: B11487263
M. Wt: 447.9 g/mol
InChI Key: ZJFYPKZTWWJEET-UHFFFAOYSA-N
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Description

2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-dibenzo[b,d]furan-2-yl-1-ethanone is a complex organic compound that features a triazole ring, a dibenzofuran moiety, and a sulfanyl linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-dibenzo[b,d]furan-2-yl-1-ethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, the introduction of the sulfanyl group, and the coupling with the dibenzofuran moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-dibenzo[b,d]furan-2-yl-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-dibenzo[b,d]furan-2-yl-1-ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-dibenzo[b,d]furan-2-yl-1-ethanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid
  • 4-chloro-2-methylphenol

Uniqueness

What sets 2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-dibenzo[b,d]furan-2-yl-1-ethanone apart from similar compounds is its unique combination of structural features, including the dibenzofuran moiety and the specific substitution pattern on the triazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H18ClN3O2S

Molecular Weight

447.9 g/mol

IUPAC Name

2-[[5-(2-chloro-4-methylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-dibenzofuran-2-ylethanone

InChI

InChI=1S/C24H18ClN3O2S/c1-14-7-9-17(19(25)11-14)23-26-27-24(28(23)2)31-13-20(29)15-8-10-22-18(12-15)16-5-3-4-6-21(16)30-22/h3-12H,13H2,1-2H3

InChI Key

ZJFYPKZTWWJEET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(N2C)SCC(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54)Cl

Origin of Product

United States

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